molecular formula C46H78N4O24S B145185 Nodrm-1 CAS No. 128269-59-0

Nodrm-1

Cat. No.: B145185
CAS No.: 128269-59-0
M. Wt: 1103.2 g/mol
InChI Key: WNHQHAHAQJGIHG-RVAZZQNRSA-N
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Description

NodRm-1 is a sulfated lipo-oligosaccharide signal molecule produced by Rhizobium meliloti, a nitrogen-fixing bacterium that forms symbiotic relationships with legumes such as alfalfa (Medicago sativa). Structurally, this compound consists of a β-1,4-linked N-acetylglucosamine tetramer with a sulfate group at the reducing end and a C16:1 or C18:1 acyl chain at the non-reducing end . It is synthesized by the bacterial nod gene cluster, including nodABC (core oligosaccharide backbone), nodH (sulfotransferase), and nodFEG (fatty acid modification) .

This compound is biologically active at concentrations as low as 10<sup>−10</sup> M, inducing root hair deformation, cortical cell division, and nodule organogenesis in alfalfa . Its host specificity is determined by the sulfate group, which is critical for recognition by alfalfa but inactive in non-host plants like pea (Pisum sativum) .

Preparation Methods

Biosynthetic and Enzymatic Sulfation Pathways

Role of nodP and nodQ in Sulfate Activation

In Rhizobium meliloti, the nodP and nodQ genes encode ATP sulfurylase, which catalyzes adenosine 5′-phosphosulfate (APS) formation from ATP and inorganic sulfate . This activated sulfate is essential for NodRm-1 sulfation. Disruption of nodP or nodQ abolishes this compound production, confirming their non-redundant roles .

Sulfotransferase Specificity

Although Rhizobium sulfotransferases remain uncharacterized, studies on Mycobacterium tuberculosis Stf3 provide insights. Stf3 selectively sulfates the 6-OH position of trehalose analogs, a reaction analogous to this compound sulfation . Gene knockout experiments (Δstf3) eliminate sulfation activity, while complementation restores it, underscoring the enzyme’s specificity .

Analytical Validation of Synthetic this compound

Mass Spectrometric Analysis

FT-ICR MS of synthetic this compound reveals a sulfate-specific fragment at m/z 97 (HSO₄⁻) . Isotopic labeling with ³⁴SO₄²⁻ shifts this peak to m/z 99, confirming sulfate incorporation . Tandem MS (CID) fragments the tetrasaccharide backbone, yielding diagnostic ions for glucosamine (m/z 161) and sulfated glucosamine (m/z 241) .

Nuclear Magnetic Resonance Spectroscopy

¹H-¹³C HSQC spectra resolve anomeric protons (δ 4.5–5.5 ppm) and sulfate-bearing carbons (δ 69–71 ppm) . The absence of benzyl signals post-hydrogenolysis validates complete deprotection.

Comparative Analysis of Synthesis Methods

Parameter Chemical Synthesis Biosynthesis
Sulfation Source Chemical reagents (SO₃·NEt₃)Enzymatic (ATP sulfurylase)
Yield 40–50% (over 12 steps)Not quantified (in vivo)
Purity >95% (HPLC)Dependent on bacterial strain
Scale Milligram to gramLimited to microbial culture

Chemical Reactions Analysis

Types of Reactions

NodRm-1 undergoes various chemical reactions, including:

    Sulfation: The addition of a sulphate group to the tetrasaccharide structure.

    Glycosylation: The formation of glycosidic bonds between monosaccharide units.

Common Reagents and Conditions

    Sulfation: Sulfur trioxide-pyridine complex is commonly used for sulfation reactions.

    Acylation: Acyl chlorides or anhydrides are used for acylation under basic conditions.

    Glycosylation: Glycosyl donors and acceptors are coupled using catalysts such as silver triflate or boron trifluoride etherate.

Major Products

The major product formed from these reactions is the sulphated and acylated glucosamine tetrasaccharide, this compound. Other minor products may include partially sulfated or acylated intermediates.

Scientific Research Applications

NodRm-1 has several scientific research applications, including:

Mechanism of Action

NodRm-1 exerts its effects by acting as an extracellular signal that interacts with specific receptors on the root hairs of leguminous plants. This interaction triggers a cascade of molecular events, leading to root hair deformation, cortical cell division, and nodule formation. The nodulation genes of Rhizobium meliloti, including nodABC, nodH, and nodQ, are involved in the production and modification of this compound, determining host specificity and the nodulation process .

Comparison with Similar Compounds

2.1 Ac-NodRm-1
  • Structure: Ac-NodRm-1 is co-purified with NodRm-1 and differs by an acetyl group at the C-6 position of the non-reducing terminal glucosamine .
  • Biological Activity: Like this compound, Ac-NodRm-1 induces root hair deformation and nodulation in alfalfa. However, its activity is dependent on the presence of the sulfate group .
  • Genetic Regulation: The nodL gene encodes an acetyltransferase responsible for the acetylation modification.
2.2 NodRm-2
  • Structure: NodRm-2 lacks the sulfate group present in this compound due to mutations in nodH (sulfotransferase gene) .
  • Biological Activity: NodRm-2 is inactive in alfalfa but induces root hair deformation in pea at 10<sup>−8</sup> M, demonstrating reversed host specificity compared to this compound .
  • Genetic Regulation: The nodH gene is essential for sulfate transfer. Strains with nodH mutations produce unsulfated NodRm-2, which fails to activate alfalfa symbiosis but retains activity in non-host plants .
2.3 Nod Factors from Other Rhizobia
  • Sinorhizobium spp.: Sinorhizobium fredii produces Nod factors with unsaturated acyl chains (e.g., vaccenic acid) but lacks sulfate groups, leading to broad host range specificity in legumes like soybean .
  • Mesorhizobium loti: Produces chitin-based Nod factors with methyl-fucose modifications instead of sulfate, enabling symbiosis with Lotus japonicus .

Structural and Functional Comparison Table

Compound Structure Modifications Host Specificity Biological Activity (Concentration) Key Regulatory Genes
This compound Sulfated, C16:1/C18:1 acylated Alfalfa (M. sativa) Root hair deformation (10<sup>−10</sup>–10<sup>−8</sup> M) nodABC, nodH, nodFEG
Ac-NodRm-1 Acetylated at C-6, sulfated Alfalfa Similar to this compound nodL
NodRm-2 Unsulfated, C16:1 acylated Pea (P. sativum) Root hair deformation (10<sup>−8</sup> M) nodH mutants
S. fredii Nod Factor Unsulfated, vaccenic acid Soybean (Glycine max) Nodulation at 10<sup>−9</sup> M nodZ, nolL

Key Research Findings

  • Sulfate Group Role: The sulfate group in this compound is indispensable for alfalfa recognition. Desulfation (e.g., NodRm-2) abolishes activity in alfalfa but enables cross-kingdom signaling in pea .
  • Acylation Impact: Fatty acid chain length and saturation (controlled by nodFEG) influence membrane interaction and stability. Longer chains (C18:1) enhance this compound stability in soil .
  • Enzyme Degradation: this compound and Ac-NodRm-1 are degraded within 18 hours by plant enzymes into glucosamine precursors, limiting their persistence .

Contradictions and Unresolved Questions

  • This may indicate alternative signaling pathways or partial sulfation .
  • Ac-NodRm-1 Function: While Ac-NodRm-1 is bioactive, its ecological advantage over this compound remains unclear. Hypotheses include enhanced solubility or evasion of plant defenses .

Biological Activity

NodRm-1 is a sulfated oligosaccharide produced by Rhizobium meliloti, a bacterium known for its symbiotic relationship with leguminous plants, particularly alfalfa (Medicago sativa). This compound plays a crucial role in the signaling processes that lead to the formation of nitrogen-fixing nodules in the roots of host plants. The biological activity of this compound involves its interaction with plant receptors, leading to various physiological responses that facilitate symbiosis.

Structure and Synthesis

This compound is synthesized from precursor molecules via the action of specific genes within R. meliloti. The genes nodP and nodQ are particularly important as they encode proteins that exhibit ATP sulfurylase activity, which is essential for the synthesis of the activated sulfate needed for this compound production . The structure of this compound includes a chitin tetrasaccharide backbone modified with sulfate and acetate groups, which are critical for its biological function .

The biological activity of this compound is primarily mediated through its binding to specific receptors on the surface of legume root cells. This binding triggers a cascade of signaling events that lead to:

  • Root Hair Curling : this compound induces root hair curling, facilitating bacterial entry into the root.
  • Nodule Formation : It stimulates the differentiation of cortical cells into nodule primordia, leading to nodule development.
  • Gene Expression : this compound activates specific plant genes involved in nodule development and nitrogen fixation.

Case Studies and Research Findings

Several studies have documented the effects of this compound on plant biology:

  • Nodule Development : Research has shown that application of purified this compound leads to significant increases in nodule number and size in alfalfa plants compared to controls .
  • Gene Activation : A study demonstrated that this compound can induce the expression of nodulin genes, which are essential for nodule function and development .
  • Host Specificity : Different strains of Rhizobium produce varied forms of Nod factors, including this compound, which exhibit host-specific responses. For example, only certain legumes can recognize and respond to this compound, highlighting its role in symbiotic specificity .

Data Table: Biological Effects of this compound

Biological Activity Effect Observed Reference
Root Hair CurlingInduced curling in alfalfa roots
Nodule FormationIncreased nodule number and size
Gene ExpressionActivation of nodulin genes
Host SpecificityResponse limited to compatible legumes

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-[[(2E,9Z)-hexadeca-2,9-dienoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-oxohexyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H78N4O24S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32(59)50-33-38(62)37(61)29(20-52)69-44(33)73-42-31(22-54)71-46(35(40(42)64)49-26(4)57)74-43-30(21-53)70-45(34(39(43)63)48-25(3)56)72-41(28(58)23-68-75(65,66)67)36(60)27(19-51)47-24(2)55/h10-11,17-19,27-31,33-46,52-54,58,60-64H,5-9,12-16,20-23H2,1-4H3,(H,47,55)(H,48,56)(H,49,57)(H,50,59)(H,65,66,67)/b11-10-,18-17+/t27-,28+,29+,30+,31+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHQHAHAQJGIHG-RVAZZQNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(COS(=O)(=O)O)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]([C@@H](COS(=O)(=O)O)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H78N4O24S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1103.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128269-59-0
Record name Nodrm-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128269590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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